Hydrogen Bond Donor Capacity: Para-Hydroxyl (HBD = 1) vs. De-Hydroxy Analog (HBD = 0)
The target compound possesses exactly one hydrogen bond donor (the phenolic –OH group of the 4-hydroxyphenyl moiety), whereas its closest commercially available de-functionalized analog—2-(3-nitrophenyl)-4-phenylthiazole (CAS 1387473-42-8, AldrichCPR BOG00096)—has zero hydrogen bond donors . This difference of ΔHBD = 1 is a binary molecular descriptor with direct consequences for compliance with drug-likeness rules (e.g., Lipinski's Rule of Five requires HBD ≤ 5), solubility, and the ability to form directional hydrogen bonds with biological targets [1]. The phenolic –OH also confers the capacity for further chemical derivatization (e.g., esterification, etherification, or conjugation) that is entirely absent in the de-hydroxy analog .
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (phenolic –OH at the 4'-position of the C4 phenyl ring) |
| Comparator Or Baseline | 2-(3-Nitrophenyl)-4-phenylthiazole (CAS 1387473-42-8): HBD = 0 |
| Quantified Difference | ΔHBD = +1 (target vs. de-hydroxy analog); the de-hydroxy analog is incapable of donating any hydrogen bond |
| Conditions | Molecular descriptor derived from chemical structure; applies across all solvent/assay conditions |
Why This Matters
A difference of even a single HBD can determine whether a compound engages a biological target via a critical hydrogen bond or fails to bind; for procurement, users requiring a thiazole scaffold with H-bond donation capacity must select the hydroxylated variant.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 1997; 23(1–3): 3–25. DOI: 10.1016/S0169-409X(96)00423-1. View Source
